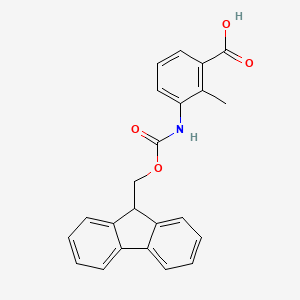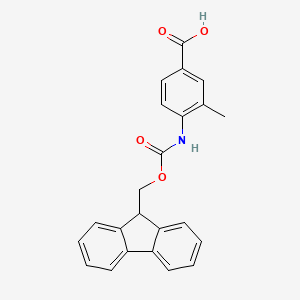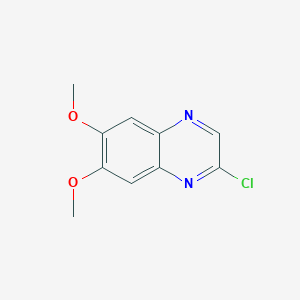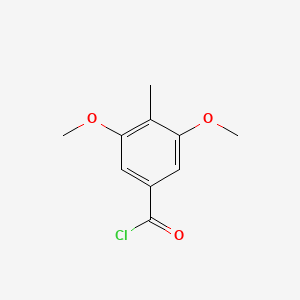
3,5-Dimethoxy-4-methylbenzoyl chloride
Descripción general
Descripción
The compound of interest, 3,5-Dimethoxy-4-methylbenzoyl chloride, is a chemical derivative of benzoyl chloride with methoxy and methyl substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be useful in understanding the chemistry of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Synthesis Analysis
The synthesis of related compounds involves various reactions including alkylation, annulation, and solvolysis. For instance, the alkylation and annulation reactions of methyl 3,5-dimethoxybenzoate with chloral hydrate led to the synthesis of 3,5-dimethoxyphthalic anhydride with a total yield of 78% . Additionally, the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups, including chloride, has been examined, suggesting potential synthetic pathways that could be relevant for the synthesis of 3,5-Dimethoxy-4-methylbenzoyl chloride .
Molecular Structure Analysis
Crystal and molecular-electronic structure investigations of related compounds have been performed, providing insights into the molecular arrangement and electronic properties. For example, the crystal structure of 3,4-dimethoxybenzoic acid has been determined by single-crystal X-ray diffraction, which could be indicative of the structural characteristics of 3,5-Dimethoxy-4-methylbenzoyl chloride . Moreover, the molecular structure of strongly fluorescent oxazole derivatives synthesized from 3,4-dimethoxybenzoyl chloride has been obtained, which could inform the molecular structure analysis of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been studied, including solvolysis in alcohol solvents and substitution reactions in aqueous solution. The solvolysis of 3,5-dimethoxybenzyl derivatives in alcohol solvents suggests SN1 reactivity with an early transition state . Kinetic investigations of substitution reactions of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride correlate well with their stereo-chemical characteristics . These findings could be extrapolated to predict the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, 1HNMR, and MS . Additionally, the formation of by-products in reactions involving 3,4-dimethoxybenzyl chloride has been reported, which could provide insights into the stability and reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride . The crystal structure analysis and DFT study of a compound synthesized from 6-formyl-2,3-dimethoxy benzoic acid also contribute to the understanding of the physical properties and electronic structure of similar compounds .
Aplicaciones Científicas De Investigación
Photochemistry of 3,5-Dimethoxybenzyl Derivatives :
- Research by DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds, including those with chloride groups. They found that these compounds undergo solvolysis in alcohol solvents, suggesting SN1 reactivity with an early transition state. This indicates potential applications in photochemical reactions and organic synthesis (DeCosta, Howell, Pincock, & Rifai, 2000).
Synthesis of Specifically Labeled Reserpines :
- Roth et al. (1982) developed methods for preparing specifically labeled reserpines, using derivatives like 4-methoxy-3,5-dimethoxybenzoic acid. This synthesis pathway has implications for pharmaceutical research and the study of drug mechanisms (Roth, Fischer, Pachta, & Althaus, 1982).
Synthesis of 3,5-Dimethoxyphthalic Anhydride :
- Liu Zuliang (2007) synthesized 3,5-dimethoxyphthalic anhydride, which has applications in the synthesis of substituted anthraquinones, hypericin, and its derivatives. This demonstrates the compound's role in the synthesis of complex organic molecules (Liu Zuliang, 2007).
Pyrazoline Derivatives Synthesis :
- Şenol et al. (2020) synthesized new pyrazoline derivatives, starting from compounds like 3,5-dimethoxy-4-methylbenzoyl chloride. This research highlights the compound's utility in synthesizing novel organic structures with potential applications in material science and pharmaceuticals (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Propiedades
IUPAC Name |
3,5-dimethoxy-4-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQDXNMVZFRKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627006 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-methylbenzoyl chloride | |
CAS RN |
34523-76-7 | |
| Record name | 3,5-Dimethoxy-4-methylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

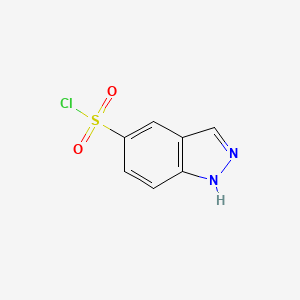

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybenzoic acid](/img/structure/B1322500.png)
